molecular formula C19H18BrNO4S B2585500 8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1052611-51-4

8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Cat. No.: B2585500
CAS No.: 1052611-51-4
M. Wt: 436.32
InChI Key: QRBZLPYBKVYYGH-UHFFFAOYSA-N
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Description

The compound “8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one” is a complex organic molecule. It contains several functional groups, including a bromine atom, a methyl group, a tosyl group, and an oxazocin ring. These functional groups and the overall structure of the molecule suggest that it could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxazocin ring, in particular, is a seven-membered ring containing an oxygen and a nitrogen atom, which could contribute to the compound’s chemical reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the bromine atom could be involved in substitution reactions, while the oxazocin ring could undergo ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point and melting point .

Scientific Research Applications

Synthesis and Chemical Transformations

  • A study on the crystal structure and Hirshfeld surface analysis of two 5,11-methanobenzo[g][1,2,4]triazolo[1,5-c][1,3,5]oxadiazocine derivatives highlights the importance of understanding molecular interactions and crystal packing, which can have implications for the synthesis and modification of similar compounds, including the targeted oxazocin derivative (Gumus et al., 2019).

  • Research on the transformations of related compounds in solution reveals insights into isomerization and deacetylation processes, which could be relevant for manipulating the chemical structure and properties of similar oxazocine derivatives (Sedova et al., 2017).

Methodological Advances in Synthesis

  • An eco-friendly, fact, and green synthesis method using ionic liquids under solvent-free conditions has been developed for the assembly of methanobenzo[d]naphtho[1,2-g][1,3]oxazocine heterocycles. This method exemplifies the shift towards more sustainable and efficient synthetic strategies that could be adapted for synthesizing the compound of interest (Pouramiri, 2022).

  • A novel approach to constructing bridged aromatic ring-fused oxazocine frameworks via an N-heterocyclic carbene-catalyzed azabenzoin reaction and radical-initiated cascade cyclization demonstrates advanced synthetic techniques that could potentially be applied to the synthesis of the specified oxazocin compound (Niu & Cheng, 2021).

Future Directions

Future research on this compound could involve studying its synthesis, chemical reactivity, and potential biological activities. It could also be interesting to investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

4-bromo-9-methyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO4S/c1-11-3-6-13(7-4-11)26(23,24)17-15-10-19(2,21-18(17)22)25-16-8-5-12(20)9-14(15)16/h3-9,15,17H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBZLPYBKVYYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2C3CC(NC2=O)(OC4=C3C=C(C=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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